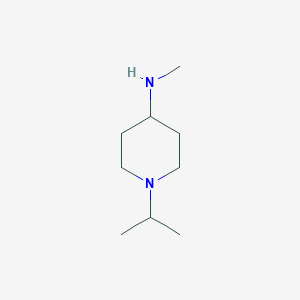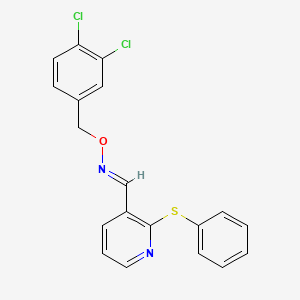![molecular formula C9H16F2N2O2 B2480200 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid CAS No. 1182922-40-2](/img/structure/B2480200.png)
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid is a chemical compound with the molecular formula C9H16F2N2O2 and a molecular weight of 222.23 g/mol This compound features a piperazine ring substituted with a 2,2-difluoroethyl group and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid typically involves the reaction of piperazine with 2,2-difluoroethyl bromide to form the intermediate 4-(2,2-difluoroethyl)piperazine. This intermediate is then reacted with acrylonitrile followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely involves similar steps as the laboratory preparation, with optimization for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The piperazine ring allows for substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The 2,2-difluoroethyl group and piperazine ring play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid: The parent compound.
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid: A similar compound with an additional carbon in the propanoic acid chain.
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid: A similar compound with a shorter acetic acid chain.
Uniqueness
This compound is unique due to the presence of the 2,2-difluoroethyl group, which imparts distinct chemical and biological properties. This fluorinated group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
3-[4-(2,2-difluoroethyl)piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O2/c10-8(11)7-13-5-3-12(4-6-13)2-1-9(14)15/h8H,1-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHLPNPFMCACAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one](/img/structure/B2480118.png)


![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2480124.png)
![3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B2480125.png)
![3-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(2-ethylhexyl)propanamide](/img/structure/B2480128.png)



![8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B2480133.png)

![4-{[(2,4-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one](/img/structure/B2480137.png)

![2-[(2-Fluorophenyl)sulfonyl]acetohydrazide](/img/structure/B2480139.png)
